molecular formula C29H33N5O B14967563 N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide

N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B14967563
M. Wt: 467.6 g/mol
InChI Key: KXSIXHMOZBWTNN-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl and methylphenyl groups, as well as a piperidine carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The phenyl and methylphenyl groups are then introduced via substitution reactions. The final step involves the formation of the piperidine carboxamide moiety through amide bond formation. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the piperidine carboxamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide has been explored for various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for further investigation as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects. Further research is needed to elucidate the precise molecular pathways involved.

Comparison with Similar Compounds

N,N-diethyl-1-[7-(3-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide can be compared with other pyrrolopyrimidine derivatives, such as:

    N,N-Diethyl-1-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-piperidinecarboxamide: This compound has a similar core structure but differs in the substitution pattern and the presence of a pyrazolo ring.

    4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This derivative features a tetrahydropyrimidine core and exhibits different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C29H33N5O

Molecular Weight

467.6 g/mol

IUPAC Name

N,N-diethyl-1-[7-(3-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxamide

InChI

InChI=1S/C29H33N5O/c1-4-32(5-2)29(35)23-14-10-16-33(18-23)27-26-25(22-12-7-6-8-13-22)19-34(28(26)31-20-30-27)24-15-9-11-21(3)17-24/h6-9,11-13,15,17,19-20,23H,4-5,10,14,16,18H2,1-3H3

InChI Key

KXSIXHMOZBWTNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C)C5=CC=CC=C5

Origin of Product

United States

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